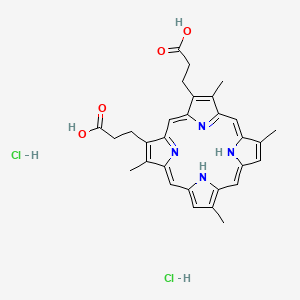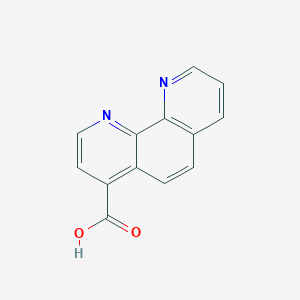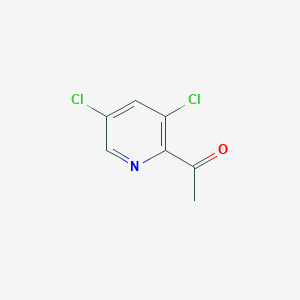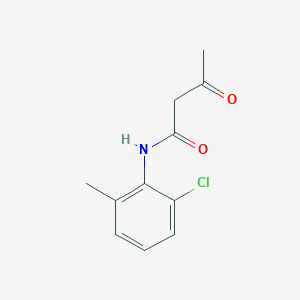
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Descripción general
Descripción
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, also known as CMPO, is a chemical compound used in various scientific research applications. It belongs to the family of organophosphorus compounds and is widely used in the field of nuclear chemistry.
Aplicaciones Científicas De Investigación
-
Metabolism in Liver Microsomes
- Application : This compound is closely related to chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor. These herbicides undergo metabolism in liver microsomes of rats and humans.
- Methods : The metabolism involves intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, which are then converted to diethylaniline and methyl-6-ethylaniline. These compounds are further metabolized by human liver microsomes involving cytochrome P450 isoforms CYP3A4 and CYP2B6.
- Results : This study provides insights into the complex metabolic pathways of chloroacetamide herbicides and their potential to lead to DNA-reactive compounds.
-
Soil Reception and Activity
- Application : Research on chloroacetamide herbicides such as acetochlor and alachlor has shown that their reception and activity in the soil are influenced by factors like wheat straw coverage and irrigation.
- Methods : This research informs the understanding of how similar compounds, including 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide, might behave in agricultural settings.
- Results : The results of this research can help in predicting the behavior of similar compounds in different soil conditions.
-
Dual Src/Abl Kinase Inhibitor
- Application : A compound closely related to “N-(2-Chloro-6-methylphenyl)-3-oxobutanamide”, known as “N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)”, has been discovered as a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays .
- Methods : The compound was tested in various hematological and solid tumor cell lines. It demonstrated complete tumor regressions and low toxicity at multiple dose levels .
- Results : This compound, due to its robust in vivo activity and favorable pharmacokinetic profile, was selected for additional characterization for oncology indications .
-
Chemical Research
- Application : “Methyl N-(2-Chloro-6-methylphenyl)carbamate”, a compound related to “N-(2-Chloro-6-methylphenyl)-3-oxobutanamide”, is available for chemical research .
- Methods : This compound can be used in various chemical reactions for the synthesis of new compounds .
- Results : The results of using this compound in chemical reactions can vary depending on the reaction conditions and other reactants .
-
Dual Src/Abl Kinase Inhibitor
- Application : A compound closely related to “N-(2-Chloro-6-methylphenyl)-3-oxobutanamide”, known as “N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)”, has been discovered as a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays .
- Methods : The compound was tested in various hematological and solid tumor cell lines. It demonstrated complete tumor regressions and low toxicity at multiple dose levels .
- Results : This compound, due to its robust in vivo activity and favorable pharmacokinetic profile, was selected for additional characterization for oncology indications .
-
Chemical Research
- Application : “Methyl N-(2-Chloro-6-methylphenyl)carbamate”, a compound related to “N-(2-Chloro-6-methylphenyl)-3-oxobutanamide”, is available for chemical research .
- Methods : This compound can be used in various chemical reactions for the synthesis of new compounds .
- Results : The results of using this compound in chemical reactions can vary depending on the reaction conditions and other reactants .
Propiedades
IUPAC Name |
N-(2-chloro-6-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-4-3-5-9(12)11(7)13-10(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVXULLHSFITHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602996 | |
| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
CAS RN |
91089-62-2 | |
| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



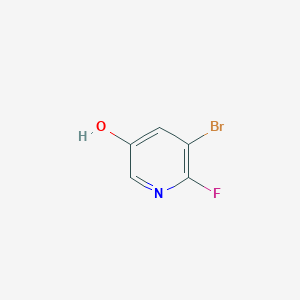

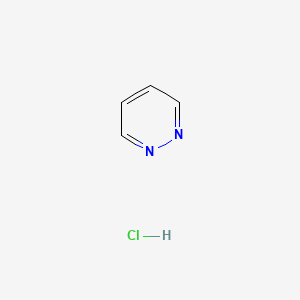
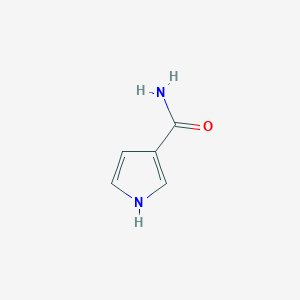


![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
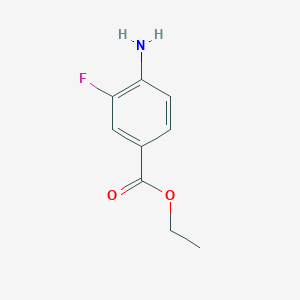
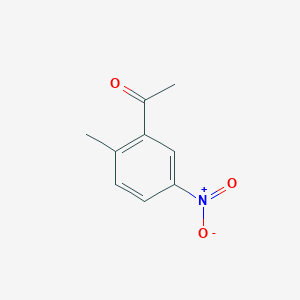
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)
